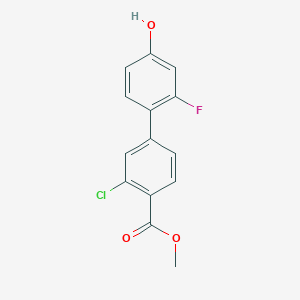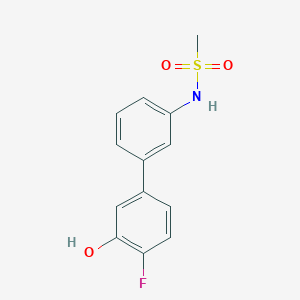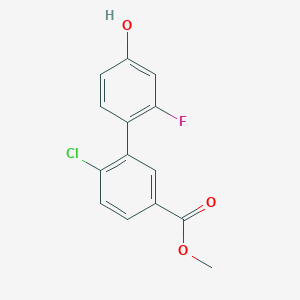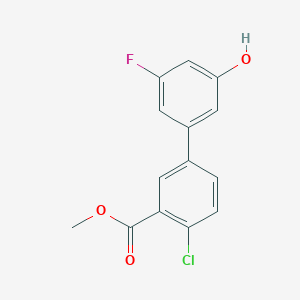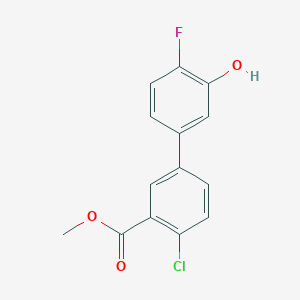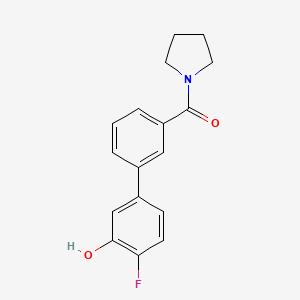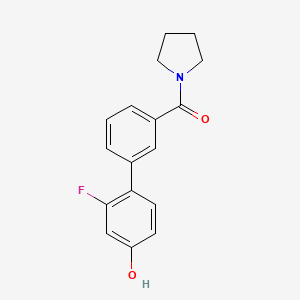
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is a fluorinated phenol derivative that has been used in numerous studies for its ability to act as a substrate for various enzymes and to modulate the activity of specific receptors. The compound has been used in many laboratory experiments, and its synthesis and mechanism of action have been studied in detail.
科学的研究の応用
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a substrate for various enzymes, such as thrombin and trypsin, in order to study their activity. It has also been used as a modulator of specific receptors, such as the muscarinic acetylcholine receptor, to study their function. In addition, it has been used in studies of the structure and function of proteins, and as a probe for studying the structure of cell membranes.
作用機序
The mechanism of action of 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is not fully understood. However, it is believed that the compound acts as a substrate for various enzymes, such as thrombin and trypsin, and modulates the activity of specific receptors, such as the muscarinic acetylcholine receptor. It is also thought to interact with proteins and cell membranes in order to facilitate their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, are not well understood. However, it is believed that the compound may have an effect on the activity of certain enzymes and receptors, as well as on the structure and function of proteins and cell membranes.
実験室実験の利点と制限
The advantages of using 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in laboratory experiments include its ability to act as a substrate for various enzymes, modulate the activity of specific receptors, and interact with proteins and cell membranes. It also has a relatively low toxicity and is relatively easy to synthesize. The main limitation of using this compound in laboratory experiments is its limited availability, which can make it difficult to obtain in large quantities.
将来の方向性
The potential future directions for 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, include further research into its ability to act as a substrate for various enzymes and modulate the activity of specific receptors. In addition, further research could be conducted into its ability to interact with proteins and cell membranes, as well as into its potential therapeutic applications. Finally, further research could be conducted into the synthesis of the compound in order to make it more widely available.
合成法
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is synthesized through a series of reactions. The first step involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with pyrrolidine to form the corresponding pyrrolidinylcarbonylphenyl compound. This reaction is followed by a Friedel-Crafts acylation of the pyrrolidinylcarbonylphenyl compound with 4-fluorobenzoyl chloride, which yields 3-fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. The product is then purified by column chromatography and recrystallization.
特性
IUPAC Name |
[3-(2-fluoro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-16-11-14(20)6-7-15(16)12-4-3-5-13(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHADJHGYZHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684560 |
Source


|
| Record name | (2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-86-6 |
Source


|
| Record name | (2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)


